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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)ethane-1-thiol

Cat. No.: B3208900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(4-Fluorophenyl)ethane-1-thiol, a
sulfur-containing organic compound of interest in medicinal chemistry and drug development.

Due to the limited availability of data for this specific molecule, this document leverages

information on analogous compounds, particularly 2-phenylethanethiol, to provide insights into

its properties, synthesis, and potential applications.

Chemical Identity and Properties
While a specific CAS number for 2-(4-Fluorophenyl)ethane-1-thiol is not readily available in

public databases, its chemical structure and properties can be inferred from its constituent

parts and comparison with analogous compounds.

Molecular Structure:

Predicted and Analogous Compound Properties:

The properties of 2-(4-Fluorophenyl)ethane-1-thiol are expected to be similar to its non-

fluorinated analog, 2-phenylethanethiol. The presence of the fluorine atom is likely to influence

properties such as polarity, boiling point, and metabolic stability.
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Property

2-(4-
Fluorophenyl)
ethane-1-thiol
(Predicted)

2-
Phenylethanet
hiol
(Experimental)
[1]

2-(4-
Fluorophenyl)
ethanol
(Precursor)[2]

4-
Fluoropheneth
yl bromide
(Precursor)

Molecular

Formula
C₈H₉FS C₈H₁₀S C₈H₉FO C₈H₈BrF

Molecular Weight 156.22 g/mol 138.23 g/mol [1] 140.15 g/mol 203.05 g/mol

Boiling Point

Expected to be

slightly higher

than 2-

phenylethanethio

l

217-218 °C @

760 mmHg[1][3]

99-101 °C @ 12

mmHg

100-104 °C @

15 mmHg

Density

Expected to be

slightly higher

than 2-

phenylethanethio

l

1.032 g/mL at 25

°C[1][3]

1.129 g/mL at 25

°C

1.4498 g/mL at

25 °C

Refractive Index

Expected to be

similar to 2-

phenylethanethio

l

n20/D 1.560[1][3] n20/D 1.508 n20/D 1.534

Solubility

Insoluble in

water; soluble in

organic solvents

Insoluble in

water, soluble in

ethanol[1]

- -

Odor

Pungent,

disagreeable

(typical of thiols)

Pungent,

disagreeable[4]
- -

Synthesis and Experimental Protocols
The synthesis of 2-(4-Fluorophenyl)ethane-1-thiol can be achieved through several

established methods for thiol preparation. The two primary routes involve the conversion of a
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corresponding alkyl halide or alcohol.

Synthesis from 4-Fluorophenethyl Bromide (Alkyl Halide
Route)
This is a common and effective method for thiol synthesis. It can be carried out using either

sodium hydrosulfide or thiourea.

Method A: Reaction with Sodium Hydrosulfide

This method involves the direct nucleophilic substitution of the bromide with the hydrosulfide

anion.

4-Fluorophenethyl bromide

2-(4-Fluorophenyl)ethane-1-thiol

+ NaSH

Sodium Hydrosulfide (NaSH)

Ethanol/Water

Click to download full resolution via product page

Synthesis of 2-(4-Fluorophenyl)ethane-1-thiol from 4-Fluorophenethyl bromide via NaSH.

Experimental Protocol (Method A):

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-

fluorophenethyl bromide (1.0 eq) in a mixture of ethanol and water.

Add an excess of sodium hydrosulfide (NaSH, >1.1 eq) to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the mixture to room temperature and carefully acidify with a dilute

acid (e.g., 1M HCl).

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography.

Method B: Reaction with Thiourea followed by Hydrolysis

This two-step procedure avoids the direct use of odorous sodium hydrosulfide in the initial step

and can sometimes provide cleaner products.

4-Fluorophenethyl bromide Isothiouronium Salt+ Thiourea

Thiourea

2-(4-Fluorophenyl)ethane-1-thiolHydrolysis

Base (e.g., NaOH)

Click to download full resolution via product page

Two-step synthesis from 4-Fluorophenethyl bromide via a thiourea intermediate.

Experimental Protocol (Method B):

Step 1: Formation of the Isothiouronium Salt
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In a round-bottom flask, dissolve 4-fluorophenethyl bromide (1.0 eq) and thiourea (1.1 eq)

in ethanol.

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture to allow the isothiouronium salt to crystallize.

Collect the salt by filtration.

Step 2: Hydrolysis

In a separate flask, dissolve the isothiouronium salt in an aqueous solution of a strong

base (e.g., sodium hydroxide).

Reflux the mixture for a few hours to effect hydrolysis.

Cool the reaction and acidify with a dilute acid.

Work-up and purify the product as described in Method A.

Synthesis from 2-(4-Fluorophenyl)ethanol (Alcohol
Route)
This route typically involves the conversion of the alcohol to a good leaving group (e.g., a

tosylate) followed by nucleophilic substitution with a thiol source.

2-(4-Fluorophenyl)ethanol Tosylate Intermediate+ TsCl, Pyridine

Tosyl Chloride (TsCl)

2-(4-Fluorophenyl)ethane-1-thiol+ Thiol Source

Thiol Source (e.g., NaSH or Thiourea)
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Click to download full resolution via product page

Synthesis from 2-(4-Fluorophenyl)ethanol via a tosylate intermediate.

Experimental Protocol:

Step 1: Tosylation of the Alcohol

Dissolve 2-(4-fluorophenyl)ethanol (1.0 eq) in pyridine or dichloromethane with a non-

nucleophilic base (e.g., triethylamine).

Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq).

Stir the reaction at low temperature and then allow it to warm to room temperature.

Monitor the reaction by TLC.

Upon completion, quench the reaction with water and extract the tosylate product.

Purify the tosylate by recrystallization or column chromatography.

Step 2: Conversion to the Thiol

React the purified tosylate with a thiol source (sodium hydrosulfide or thiourea followed by

hydrolysis) as described in the alkyl halide route protocols.

Spectral Data (Analogous Compound: 2-
Phenylethanethiol)
The following spectral data for 2-phenylethanethiol can be used as a reference for the

characterization of 2-(4-Fluorophenyl)ethane-1-thiol.[1][5][6]

1H NMR (Proton Nuclear Magnetic Resonance) of 2-Phenylethanethiol:[5]

δ ~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

δ ~2.85 ppm (q, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).
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δ ~2.70 ppm (dt, 2H): Methylene protons adjacent to the thiol group (-CH₂-SH).

δ ~1.35 ppm (t, 1H): Thiol proton (-SH).

For 2-(4-Fluorophenyl)ethane-1-thiol, the aromatic region would show a characteristic pattern

for a 1,4-disubstituted benzene ring, likely two doublets of doublets. The chemical shifts of the

methylene protons would be similar to the non-fluorinated analog.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) of 2-Phenylethanethiol:[1]

δ ~141 ppm: Quaternary aromatic carbon.

δ ~128.5 ppm: Aromatic CH carbons.

δ ~126.3 ppm: Aromatic CH carbon.

δ ~39.5 ppm: Methylene carbon adjacent to the phenyl group.

δ ~25.5 ppm: Methylene carbon adjacent to the thiol group.

For 2-(4-Fluorophenyl)ethane-1-thiol, the fluorine atom will cause splitting of the carbon

signals in the aromatic ring (C-F coupling). The carbon directly attached to the fluorine will

show a large coupling constant.

IR (Infrared) Spectroscopy of 2-Phenylethanethiol:[6]

~3000-3100 cm⁻¹: Aromatic C-H stretching.

~2850-2950 cm⁻¹: Aliphatic C-H stretching.

~2550 cm⁻¹: S-H stretching (a weak but characteristic peak for thiols).

~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.

The IR spectrum of 2-(4-Fluorophenyl)ethane-1-thiol is expected to be very similar, with the

addition of a strong C-F stretching band, typically in the region of 1250-1000 cm⁻¹.

MS (Mass Spectrometry) of 2-Phenylethanethiol:[1]
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m/z 138 (M⁺): Molecular ion peak.

m/z 105: [M - SH]⁺ fragment.

m/z 91: [C₇H₇]⁺ (tropylium ion) fragment.

For 2-(4-Fluorophenyl)ethane-1-thiol, the molecular ion peak would be at m/z 156. Key

fragments would likely include the loss of the SH group (m/z 123) and the formation of a

fluorobenzyl cation (m/z 109).

Safety and Handling
Specific safety data for 2-(4-Fluorophenyl)ethane-1-thiol is not available. However, based on

the properties of analogous thiols like 2-phenylethanethiol, the following precautions should be

taken[4][7][8]:

Toxicity: Thiols are generally considered toxic and have strong, unpleasant odors. Work

should be conducted in a well-ventilated fume hood.

Irritation: May cause skin and eye irritation.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Handling: Avoid inhalation of vapors and contact with skin and eyes.

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

Potential Applications in Drug Development
The introduction of a fluorine atom into a drug candidate can significantly impact its

pharmacokinetic and pharmacodynamic properties. The 4-fluorophenyl motif is a common

feature in many approved drugs due to its ability to:

Enhance Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage,

which can increase the half-life of a drug.
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Improve Binding Affinity: Fluorine can participate in favorable interactions with biological

targets, such as hydrogen bonding and dipole-dipole interactions.

Increase Lipophilicity: This can affect the absorption, distribution, and penetration of the drug

across biological membranes.

The thiol group is also a versatile functional group in drug design. It can act as a hydrogen

bond donor or acceptor, a nucleophile, or a ligand for metal ions in metalloenzymes.

Given these properties, 2-(4-Fluorophenyl)ethane-1-thiol represents a valuable building block

for the synthesis of novel drug candidates with potentially improved pharmacological profiles.

Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of 2-(4-
Fluorophenyl)ethane-1-thiol from commercially available starting materials.
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Starting Materials

Key Intermediates

Thiol Synthesis

4-Fluorobenzene

2-(4-Fluorophenyl)ethanol

Friedel-Crafts Acylation
then Reduction

Ethylene Oxide

Grignard Reaction with
4-Fluorophenylmagnesium bromide

4-Fluorophenethyl bromide

Bromination (e.g., PBr3)

Conversion of Alcohol to ThiolConversion of Halide to Thiol

2-(4-Fluorophenyl)ethane-1-thiol

Click to download full resolution via product page

Logical workflow for the synthesis of 2-(4-Fluorophenyl)ethane-1-thiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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